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molecular formula C8H8BNO2 B132104 Indole-6-boronic acid CAS No. 147621-18-9

Indole-6-boronic acid

Cat. No. B132104
M. Wt: 160.97 g/mol
InChI Key: ZVMHOIWRCCZGPZ-UHFFFAOYSA-N
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Patent
US06307056B1

Procedure details

To a suspension of sodium hydride (130 mg, 5.41 mmol) in anhydrous tetrahydrofuran (20 mL) was added 6-bromoindole (973 mg, 4.96 mmol) (prepared according to W. A. Ayer et al., Tetrahedron 84(14):2919-2924 (1992)) at 0° C. After 15 min. of stirring at 0° C., the reaction was cooled to −78° C., and tert-butyllithium (10.2 mmol, 1.7 M in hexane) (Aldrich) was added dropwise (a white precipitate immediately formed). After 10 min. tri-n-butylborate (2.75 mL, 10.2 mmol) (Aldrich) was added dropwise. The reaction was allowed to warm to room temperature slowly, then the suspension was poured into an ice cold solution of 1N HCl. The organic phase was separated, and the aqueous phase was washed with ether. The combined organic extracts were extracted with 1N NaOH (3×25 mL), and the combined alkaline extracts were acidified to pH 1 with 1N HCl. The product was then extracted with ether, and the combined ether layers were dried over magnesium sulfate and concentrated in vacuo to yield a brownish solid. The product was recrystallized from boiling water to yield 412 mg (50%) white crystals.
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
973 mg
Type
reactant
Reaction Step Two
Quantity
10.2 mmol
Type
reactant
Reaction Step Three
Quantity
2.75 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
50%

Identifiers

REACTION_CXSMILES
[H-].[Na+].Br[C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[CH:9][NH:10]2)=[CH:6][CH:5]=1.C([Li])(C)(C)C.C([O:22][B:23](OCCCC)[O:24]CCCC)CCC.Cl>O1CCCC1>[NH:10]1[C:11]2[C:7](=[CH:6][CH:5]=[C:4]([B:23]([OH:24])[OH:22])[CH:12]=2)[CH:8]=[CH:9]1 |f:0.1|

Inputs

Step One
Name
Quantity
130 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
973 mg
Type
reactant
Smiles
BrC1=CC=C2C=CNC2=C1
Step Three
Name
Quantity
10.2 mmol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Four
Name
Quantity
2.75 mL
Type
reactant
Smiles
C(CCC)OB(OCCCC)OCCCC
Step Five
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After 15 min. of stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to −78° C.
CUSTOM
Type
CUSTOM
Details
immediately formed)
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature slowly
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
the aqueous phase was washed with ether
EXTRACTION
Type
EXTRACTION
Details
The combined organic extracts were extracted with 1N NaOH (3×25 mL)
EXTRACTION
Type
EXTRACTION
Details
The product was then extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined ether layers were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a brownish solid
CUSTOM
Type
CUSTOM
Details
The product was recrystallized

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1C=CC2=CC=C(C=C12)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 412 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 51.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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